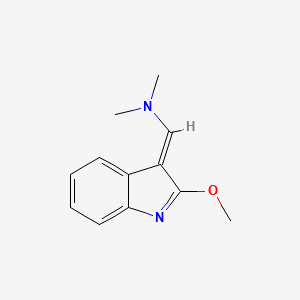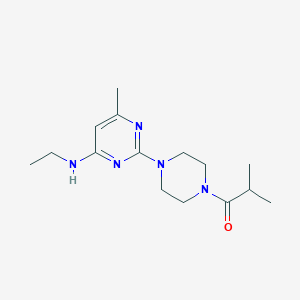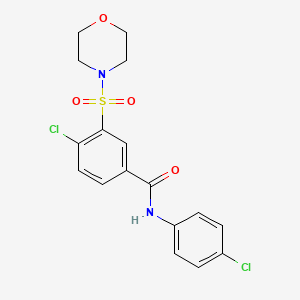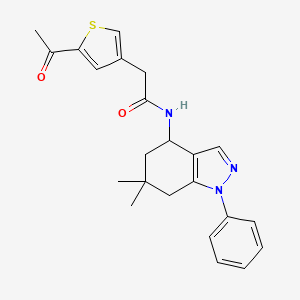
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine, also known as MI, is a chemical compound that belongs to the class of tryptamines. MI has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine acts as a partial agonist at the 5-HT2A receptor, which means that it can activate the receptor but to a lesser extent than a full agonist. This compound has been shown to induce a dose-dependent increase in intracellular calcium levels, which is a key signaling pathway in the activation of the 5-HT2A receptor. This compound has also been shown to induce a dose-dependent increase in the phosphorylation of the extracellular signal-regulated kinase (ERK), which is a downstream signaling molecule of the 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce a dose-dependent increase in the release of the neurotransmitter glutamate, which is involved in various physiological processes, including cognition and memory. This compound has also been shown to induce a dose-dependent increase in the release of the neurotransmitter dopamine, which is involved in various physiological processes, including reward and motivation. This compound has also been shown to induce a dose-dependent increase in the release of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has several advantages for lab experiments. This compound is stable under various experimental conditions and can be easily synthesized. This compound can also be used as a fluorescent probe for the detection of serotonin receptors in living cells. However, this compound has several limitations for lab experiments. This compound has a low affinity for the 5-HT2A receptor compared to other tryptamines, which may limit its use in pharmacological studies. This compound also has a short half-life, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the study of 1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine. One future direction is the development of this compound analogs with increased affinity for the 5-HT2A receptor. Another future direction is the study of the effects of this compound on other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. The study of the effects of this compound on other neurotransmitter systems, including the GABAergic and glutamatergic systems, is also a future direction. The development of this compound-based fluorescent probes for the detection of other neurotransmitter receptors is also a future direction. Finally, the study of the effects of this compound on various physiological and pathological processes, including mood regulation, cognition, and perception, is a future direction.
Conclusion
This compound is a chemical compound that belongs to the class of tryptamines. This compound has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. This compound has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This compound has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells. This compound has several advantages for lab experiments, including stability under various experimental conditions and easy synthesis. However, this compound has several limitations for lab experiments, including a low affinity for the 5-HT2A receptor and a short half-life. There are several future directions for the study of this compound, including the development of this compound analogs with increased affinity for the 5-HT2A receptor and the study of the effects of this compound on other neurotransmitter systems.
Méthodes De Synthèse
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine can be synthesized in several ways, including the condensation of tryptamine with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of tryptamine with formaldehyde and formic acid, followed by reduction with sodium borohydride. This compound can also be synthesized by the reaction of tryptamine with dimethylamine and formaldehyde.
Applications De Recherche Scientifique
1-(2-methoxy-3H-indol-3-ylidene)-N,N-dimethylmethanamine has been studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. This compound has been shown to have an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and pathological processes, including mood regulation, cognition, and perception. This compound has also been studied for its potential use as a fluorescent probe for the detection of serotonin receptors in living cells.
Propriétés
IUPAC Name |
(1E)-1-(2-methoxyindol-3-ylidene)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-10-9-6-4-5-7-11(9)13-12(10)15-3/h4-8H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKUGDDHXMYMHC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=CC=CC=C2N=C1OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
